N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a synthetic organic compound that belongs to the class of glycine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of sec-butylamine with tetrahydro-2H-thiopyran-4-one, followed by the introduction of a glycine moiety. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)alanine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)valine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)leucine
Uniqueness
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific structural features, such as the presence of the tetrahydro-2H-thiopyran ring and the sec-butyl group. These features may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H21NO2S |
---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
2-[butan-2-yl(thian-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-9(2)12(8-11(13)14)10-4-6-15-7-5-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
VJAOZSHRBWTUHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(CC(=O)O)C1CCSCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.